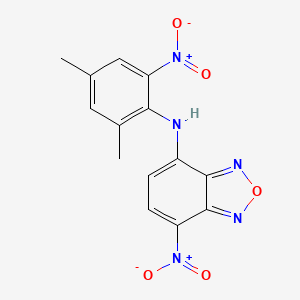![molecular formula C12H8N6OS2 B11060168 3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11060168.png)
3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-DIAMINO-5-CYANO-N~2~-(1,3-THIAZOL-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound belonging to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a thienopyridine core, and functional groups such as amino, cyano, and carboxamide. It has garnered interest in various fields due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DIAMINO-5-CYANO-N~2~-(1,3-THIAZOL-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions often involve stirring without solvent at elevated temperatures, followed by condensation reactions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for research and application .
Chemical Reactions Analysis
Types of Reactions
3,6-DIAMINO-5-CYANO-N~2~-(1,3-THIAZOL-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized thienopyridine compounds .
Scientific Research Applications
3,6-DIAMINO-5-CYANO-N~2~-(1,3-THIAZOL-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3,6-DIAMINO-5-CYANO-N~2~-(1,3-THIAZOL-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on proteins, altering their function and activity. This interaction can modulate various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,6-DIAMINO-5-CYANO-4-(4-ETHOXYPHENYL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Similar structure but with an ethoxyphenyl group.
3,6-DIAMINO-5-CYANO-N-{5-[(4-NITROPHENYL)SULFONYL]-1,3-THIAZOL-2-YL}THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: Contains a nitrophenylsulfonyl group
Uniqueness
The uniqueness of 3,6-DIAMINO-5-CYANO-N~2~-(1,3-THIAZOL-2-YL)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H8N6OS2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3,6-diamino-5-cyano-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8N6OS2/c13-4-5-3-6-7(14)8(21-11(6)17-9(5)15)10(19)18-12-16-1-2-20-12/h1-3H,14H2,(H2,15,17)(H,16,18,19) |
InChI Key |
FYRSJEGOULTNKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Furan-2-yl)-4-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B11060088.png)
![N-[3-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-2,6-dimethylphenyl]methanesulfonamide](/img/structure/B11060094.png)
![N-{1-[4-(1H-imidazol-1-yl)phenyl]ethyl}-4-iodobenzenesulfonamide](/img/structure/B11060095.png)

![{Amino[1-cyano-2-(4-methylphenyl)-4,6,8-trioxo-5,7-diazaspiro[2.5]oct-1-yl]methylidene}propanedinitrile](/img/structure/B11060101.png)
![6-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060107.png)
![2-[6-(1-Ethyl-3,5-dimethylpyrazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B11060108.png)
![2-Methoxy-5-[(E)-3-(3,4,5-trimethoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11060109.png)
![N-(4-chlorophenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11060112.png)

![(1R,2S,9S,10R)-N-methyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11060129.png)
![4-amino-6-(diethylamino)-N'-[(2-methylpropanoyl)oxy]-1,3,5-triazine-2-carboximidamide](/img/structure/B11060136.png)
![2,5-Bis[(octylsulfonyl)methyl]-1,4-dioxane](/img/structure/B11060140.png)

